3,3-Dimethoxy-2,2-dimethylpropan-1-ol

Description

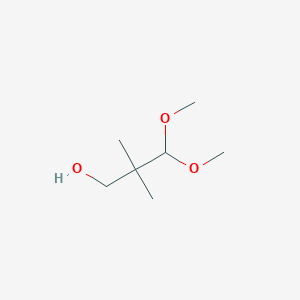

3,3-Dimethoxy-2,2-dimethylpropan-1-ol is a branched alcohol featuring two methoxy groups at the 3-position and two methyl groups at the 2-position. It has been identified as a constituent of cinnamon essential oil, constituting 15.29% of the total compounds in a GC-MS analysis of cinnamon oil nanoemulsions .

Properties

Molecular Formula |

C7H16O3 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3,3-dimethoxy-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C7H16O3/c1-7(2,5-8)6(9-3)10-4/h6,8H,5H2,1-4H3 |

InChI Key |

OKWKPATVWIVZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Molecular Formula: C₉H₂₁NO

- Molar Mass : 159.27 g/mol

- Physical State : Clear liquid

- Key Properties: Boiling point: 226.6°C Density: 0.875 g/cm³ Flash point: 73.9°C (flammable liquid) Reactivity: Incompatible with strong oxidizers; decomposes into nitrogen oxides (NOₓ), CO₂, and CO .

- Toxicity: Causes eye irritation (H319) and acute oral toxicity (H302). No comprehensive toxicology data available .

- Applications : Primarily used in synthetic chemistry; safety protocols emphasize respiratory and dermal protection during handling .

3-Methoxy-2,2-dimethylpropan-1-ol

3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol

- Synthesis: Prepared via nucleophilic substitution between 2-bromophenol and 3-bromo-2,2-dimethylpropan-1-ol in DMF, yielding an 83% isolated product as a pale yellow oil .

- Applications : Intermediate in catalytic intramolecular arylation reactions, highlighting its utility in constructing complex heterocycles .

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

- Molecular Formula : C₁₂H₁₈O₂

- CAS No.: 66582-32-9

- Applications : Used in specialty organic synthesis, though detailed reactivity studies are unavailable .

Comparative Analysis Table

Key Observations

Substituent Effects: Polarity: Methoxy and diethylamino groups increase polarity, affecting solubility in aqueous vs. organic phases. Reactivity: Bromophenoxy and benzyloxy groups enable further functionalization (e.g., cross-coupling reactions) . Toxicity: Amino-substituted derivatives (e.g., 3-(Diethylamino)-) exhibit higher acute toxicity compared to ethers like the dimethoxy variant .

Data Gaps :

- Stability, ecotoxicity, and detailed synthetic routes for this compound remain undocumented.

- Natural occurrence in cinnamon oil suggests biodegradability, but ecological impact studies are lacking .

Bromophenoxy and benzyloxy derivatives are valuable in medicinal chemistry for building bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.